molecular formula C21H28O3 B052776 16alpha,17-Epoxyprogesterone CAS No. 1097-51-4

16alpha,17-Epoxyprogesterone

Cat. No. B052776
CAS RN: 1097-51-4
M. Wt: 328.4 g/mol
InChI Key: LHNVKVKZPHUYQO-SRWWVFQWSA-N
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Description

16alpha,17-Epoxyprogesterone, also known as 16alpha,17-epoxy-4-pregnene-3,20-dione, is a chemical compound with the molecular formula C21H28O3 . It has a molecular weight of 328.4 .


Synthesis Analysis

16alpha,17-Epoxyprogesterone can be synthesized from 16 alkene 20 ketone . A study reported the biotransformation of 16alpha,17-epoxyprogesterone by Colletotrichum lini AS3.4486, resulting in the formation of 12β, 15α-dihydroxy-16α,17-epoxyprogesterone .


Molecular Structure Analysis

The molecular structure of 16alpha,17-Epoxyprogesterone includes 28 non-H bond(s), 3 multiple bond(s), 1 rotatable bond(s), 3 double bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 3 ten-membered ring(s), 2 ketone(s) (aliphatic), 1 ether(s) (aliphatic) and 1 Oxirane(s) .


Chemical Reactions Analysis

16alpha,17-Epoxyprogesterone can undergo various chemical reactions. For instance, it can be biotransformed into 12β, 15α-dihydroxy-16α,17-epoxyprogesterone by Colletotrichum lini AS3.4486 . The solubilities of 16alpha,17-epoxyprogesterone in isopropanol, n-propanol, DMSO, dioxane, and 1-butanol have been determined .


Physical And Chemical Properties Analysis

16alpha,17-Epoxyprogesterone has a molecular weight of 328.45 and a molecular formula of C21H28O3 .

Scientific Research Applications

Biotransformation

16α,17α-epoxyprogesterone is an important intermediate in the pharmaceutical industry . It is used in the production of several high-value steroid drugs, mostly derived from key compounds by microbiological hydroxylation . The compound 12β, 15α-dihydroxy-16α, 17-epoxyprogesterone was biotransformed from 16α, 17-epoxyprogesterone by Colletotrichum lini AS3.4486 .

Biological Manufacturing

A method for preparing 16,17 [alpha]-epoxyprogesterone by virtue of a biological process has been disclosed . By conducting biological fermentation on a 3-hydro-5-ene-16,17 [alpha]-epoxy substance by virtue of autologous cholesterol oxidase of Arthrobacter simplex AS1.94, biological manufacturing of the 16,17 [alpha]-epoxyprogesterone is achieved . This method replaces the conventional chemical process and improves the conversion rate and yield of the 16,17 [alpha]-epoxyprogesterone .

Steroid Hormone Production

16,17 α-epoxyprogesterone is applied to nearly all steroid hormones including dexamethasone, times his rice as an intermediate . The manufacture of products such as pine, 66 alpha-methyl hydroprednisones, metacortandracin, prednisolone are derived from this compound .

Inclusion Complex Preparation

The inclusion complex between 16,17α-epoxyprogesterone (EP) and randomly methylated β-cyclodextrin (RM-β-CD) was prepared by freeze-drying method . This method was subsequently characterized by means of differential scanning calorimetry, X-ray powder diffractometry, scanning electron microscopy, and Fourier transform infrared spectroscopy .

Hydroxylation

Biotransformation exhibits higher regio- and stereo-selectivity, which may contribute to new derivatives of 16α, 17-epoxyprogesterone for research of lead compounds . The introduction of a hydroxy group at C12 and C15 position of steroids was very difficult by chemical synthesis . Therefore, it is a mild and selective method that hydroxylated steroid substrates at positions C12 and C15 with C. lini AS3.4486 .

Pharmaceutical Industry

16α,17α-epoxyprogesterone is an important intermediate of the pharmaceutical industry . The production of several high-value steroid drugs is mostly derived from the key compounds by microbiological hydroxylation .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 16alpha,17-Epoxyprogesterone. It is recommended to use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

(1R,2S,4R,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNVKVKZPHUYQO-SRWWVFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318792
Record name 16α,17α-Epoxyprogesterone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16alpha,17-Epoxyprogesterone

CAS RN

1097-51-4
Record name 16α,17α-Epoxyprogesterone
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Record name 16alpha,17-Epoxyprogesterone
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Record name 1097-51-4
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Record name 16α,17α-Epoxyprogesterone
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Record name 16α,17-epoxypregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
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Record name 16.ALPHA.,17-EPOXYPROGESTERONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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